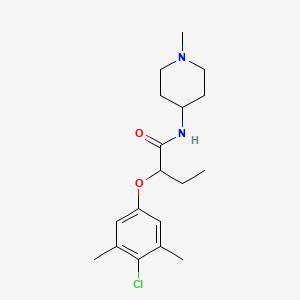
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various cancers and autoimmune diseases.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B cells and plays a critical role in B cell receptor signaling. Inhibition of BTK by 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide leads to inhibition of downstream signaling pathways, ultimately resulting in the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide inhibits cell proliferation and induces apoptosis. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to inhibit the migration and invasion of cancer cells. In autoimmune diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to suppress the production of autoantibodies and reduce inflammation.
実験室実験の利点と制限
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is that it is a selective inhibitor of BTK, which may reduce the risk of off-target effects. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have good pharmacokinetic properties, which may make it suitable for use in vivo. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of research is the development of combination therapies that include 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. For example, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide may be combined with other small molecule inhibitors or with immunotherapies to enhance their efficacy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. Finally, future studies may focus on the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in clinical trials.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, including the reaction of 4-chloro-3,5-dimethylphenol with 1-bromo-3-chloropropane to form 2-(4-chloro-3,5-dimethylphenoxy)propane. This intermediate is then reacted with 1-methyl-4-piperidinamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is being studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-5-16(18(22)20-14-6-8-21(4)9-7-14)23-15-10-12(2)17(19)13(3)11-15/h10-11,14,16H,5-9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOMLQYONPFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)
![ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)
